molecular formula C12H17N3S B14424605 2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide CAS No. 81151-30-6

2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide

Cat. No.: B14424605
CAS No.: 81151-30-6
M. Wt: 235.35 g/mol
InChI Key: ULZZYSJOVWPSQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide typically involves the reaction of 4-methylbenzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the hydrazone linkage . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in tumor angiogenesis and metastasis . The compound binds to the active site of VEGFR-2, blocking its signaling pathway and thereby inhibiting cancer cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide stands out due to its specific hydrazone linkage and the presence of a 4-methylphenyl group, which imparts unique chemical and biological properties. Its ability to inhibit VEGFR-2 makes it a promising candidate for anticancer research, distinguishing it from other hydrazinecarbothioamide derivatives .

Properties

CAS No.

81151-30-6

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

[1-(4-methylphenyl)butylideneamino]thiourea

InChI

InChI=1S/C12H17N3S/c1-3-4-11(14-15-12(13)16)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H3,13,15,16)

InChI Key

ULZZYSJOVWPSQF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC(=S)N)C1=CC=C(C=C1)C

Origin of Product

United States

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